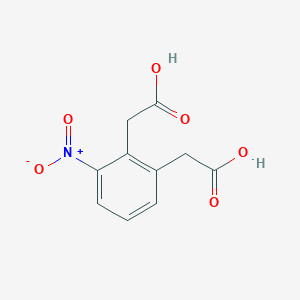![molecular formula C13H15NO4 B14189242 (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one CAS No. 873692-35-4](/img/structure/B14189242.png)
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one is a complex organic compound characterized by its unique structural features It contains an oxan-4-one ring substituted with a nitro-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one typically involves multi-step organic reactions. One common method involves the nitration of a phenylethyl precursor, followed by cyclization to form the oxan-4-one ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of these targets. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one: is similar to other nitro-phenylethyl derivatives, such as nitrobenzene and nitrophenylethanol.
Oxan-4-one derivatives: Compounds like oxan-2-one and oxan-3-one share structural similarities but differ in their functional groups and reactivity.
Uniqueness
The unique combination of the nitro-phenylethyl group and the oxan-4-one ring in this compound provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
873692-35-4 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one |
InChI |
InChI=1S/C13H15NO4/c15-13-6-7-18-9-12(13)11(8-14(16)17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 |
Clave InChI |
QSOOOANGPVEUJV-RYUDHWBXSA-N |
SMILES isomérico |
C1COC[C@H](C1=O)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canónico |
C1COCC(C1=O)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)






![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)
![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)

![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)

